molecular formula C4H10O<br>CH3(CH2)3OH<br>CH3CH2CH2CH2OH<br>C4H9OH<br>C4H10O B046404 1-Butanol CAS No. 71-36-3

1-Butanol

Cat. No. B046404
CAS RN: 71-36-3
M. Wt: 74.12 g/mol
InChI Key: LRHPLDYGYMQRHN-UHFFFAOYSA-N
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Description

Synthesis Analysis

1-Butanol can be produced through both biochemical and chemical routes. Traditionally, bio-butanol is produced using the ABE (Acetone Butanol Ethanol) process, which utilizes Clostridium species to ferment sugars derived from biomass. However, this method has disadvantages, such as low butanol yield and by-product formation. An alternative chemical route involves the direct production of butanol from ethanol through aldol condensation over metal oxides/hydroxyapatite catalysts. This chemical conversion route is considered more preferable due to its faster reaction compared to fermentation and requires fewer steps to obtain the final product (Ndaba, Chiyanzu, & Marx, 2015).

Molecular Structure Analysis

1-Butanol's molecular structure consists of a hydroxyl group (-OH) attached to a butane chain, making it a primary alcohol. This structure contributes to its moderate hydrophilicity, allowing it to mix with both water and organic solvents, which is beneficial for various industrial applications.

Chemical Reactions and Properties

1-Butanol undergoes typical alcohol reactions, including oxidation to butyraldehyde and then to butyric acid, esterification to produce butyl esters, and dehydration to form butenes. Its chemical properties are influenced by its primary alcohol group, making it reactive in both nucleophilic substitution and elimination reactions.

Physical Properties Analysis

1-Butanol exhibits physical properties characteristic of alcohols, including a boiling point of 117.7°C, a melting point of -89.8°C, and a density of 0.81 g/cm³ at 25°C. These properties are significant for its use as a solvent and in the formulation of various industrial products.

Chemical Properties Analysis

The chemical properties of 1-Butanol, such as its solubility in water and organic solvents, its capability to form hydrogen bonds, and its reactivity towards acids and bases, make it versatile in chemical syntheses and applications. Its ability to act as both a solvent and a reagent in organic reactions is particularly valuable in the pharmaceutical, coatings, and fuel industries.

Scientific Research Applications

  • Biological Effects : 1-Butanol reduces catecholamine secretion from adrenal chromaffin cells, suggesting a role in cellular functions through phospholipase D signaling (McDavid et al., 2014).

  • Combustion and Energy : The oxidation of 1-butanol is examined for potential use in spark ignition engines and as a blending compound with diesel fuels. This research contributes to understanding the combustion chemistry of butanol and its applications in fuel blends for engines (Moss et al., 2008).

  • Microbial Production : Microbial production of 1-butanol offers opportunities to explore metabolic diversity and utilize renewable resources, demonstrating its potential as an energy source and industrial solvent (Chen & Liao, 2016).

  • Automotive Fuel Applications : Studies have shown that blending butanol with conventional hydrocarbon fuels can increase the fuel octane rating and improve performance in spark-ignition engines (Merola et al., 2013).

  • Biotechnology and Bioengineering : Fermentative production of butanol by Clostridia species holds potential as a chemical intermediate, industry solvent, and fuel additive. This process is of interest for biotechnological applications and sustainable energy solutions (Lee et al., 2008).

  • Solvent Extraction : 1-Butanol's affinity for polar molecules and its nanostructure, which allows the formation of small inverse micelles, make it effective for extracting polar compounds from aqueous media (König et al., 2018).

  • Metabolic Engineering : Synthetic metabolic pathways for producing 1-butanol in various microbes, such as Escherichia coli and cyanobacteria, are being explored for efficient biofuel production. These pathways utilize carbon dioxide and other substrates, demonstrating the potential of 1-butanol in renewable energy and environmental solutions (Keller et al., 2015; Lan & Liao, 2011; Shen et al., 2011).

  • Supercritical Fluid Extraction : The extraction of 1-butanol from aqueous solutions using supercritical carbon dioxide is another application, with high extraction efficiency and yield, demonstrating its potential in separation processes (Laitinen & Kaunisto, 1999).

  • Diesel Engine Performance : Blends of 1-butanol with diesel fuel have been shown to improve performance and reduce emissions in diesel engines, suggesting its utility as a sustainable fuel alternative (Rakopoulos et al., 2010; Campos-Fernández et al., 2012).

Safety And Hazards

1-Butanol is flammable and harmful if swallowed . It causes skin irritation and serious eye damage . It may cause respiratory irritation and drowsiness or dizziness . It is recommended to use personal protective equipment, avoid breathing vapors, and ensure adequate ventilation when handling 1-Butanol .

Future Directions

Improving the microbial phenotype by adopting methods like adaptive evolution could open up future directions to improve the production of isobutanol by reducing the product toxicity . Another approach is the integrated removal of the product as and when produced .

properties

IUPAC Name

butan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C4H10O/c1-2-3-4-5/h5H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRHPLDYGYMQRHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10O, Array, CH3CH2CH2CH2OH, C4H9OH
Record name N-BUTYL ALCOHOL
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Record name butan-1-ol
Source Wikipedia
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Description Chemical information link to Wikipedia.
Record name butyl alcohol
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DSSTOX Substance ID

DTXSID1021740
Record name 1-Butanol
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Molecular Weight

74.12 g/mol
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Physical Description

N-butyl alcohol is a colorless liquid. Used in organic chemical synthesis, plasticizers, detergents, etc., Liquid; Water or Solvent Wet Solid, Colorless liquid with a strong, characteristic, mildly alcoholic odor; [NIOSH], Liquid, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., colourless, mobile liquid/vinous odour, Colorless liquid with a strong, characteristic, mildly alcoholic odor.
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Record name 1-BUTANOL
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Record name Butyl alcohol
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Record name N-BUTYL ALCOHOL (N-BUTANOL)
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Boiling Point

243.9 °F at 760 mmHg (USCG, 1999), 117.6 °C, 117 °C, 243 °F
Record name N-BUTYL ALCOHOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/277
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Record name 1-BUTANOL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0111
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
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Record name N-BUTYL ALCOHOL (N-BUTANOL)
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Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
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Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Flash Point

84 °F (USCG, 1999), 37 °C, 98 °F, 37 °C (closed cup), Flash point: 28.89 degrees C, closed cup, 29 °C c.c., 84 °F
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Record name N-BUTYL ALCOHOL
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 1-BUTANOL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0111
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
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Record name N-BUTYL ALCOHOL (N-BUTANOL)
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/490
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name n-Butyl alcohol
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0076.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Solubility

9 % (NIOSH, 2023), For more Solubility (Complete) data for N-BUTYL ALCOHOL (17 total), please visit the HSDB record page., In water, 68 g/L at 25 °C, In water, 6.32X10+4 mg/L at 25 °C, Miscible with many organic solvents, Very soluble in acetone; miscible with ethanol and ethyl ether, > 10% in benzene, 63.2 mg/mL at 25 °C, Solubility in water, g/100ml at 20 °C: 7.7, miscible with alcohol, ether, organic solvents, 1 ml in 15 ml water, 9%
Record name N-BUTYL ALCOHOL
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Record name Butyl alcohol
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Record name N-BUTYL ALCOHOL
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Record name 1-Butanol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004327
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name 1-BUTANOL
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Record name Butyl alcohol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/6/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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URL https://www.cdc.gov/niosh/npg/npgd0076.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Density

0.81 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8098 at 20 °C/4 °C, PERCENT IN SATURATED AIR 0.86 (25 °C); DENSITY OF SATURATED AIR: 1.01 (AIR= 1), Liquid heat capacity = 0.566 BTU/lb-F at 75 °F; Liquid thermal conductivity = 1.028 BTU-inch/hr-sq ft-F at 75 °F; Saturated vapor density = 0.00145 lb/cu ft at 75 °F; Ideal gas heat capacity = 0.354 BTU/lb-F at 75 °F, Relative density (water = 1): 0.81, 0.807-0.809, 0.81
Record name N-BUTYL ALCOHOL
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Record name N-BUTYL ALCOHOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/48
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 1-BUTANOL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0111
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
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Record name Butyl alcohol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/6/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.
Record name N-BUTYL ALCOHOL (N-BUTANOL)
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/490
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name n-Butyl alcohol
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0076.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Vapor Density

2.6 (Air = 1), Relative vapor density (air = 1): 2.6
Record name N-BUTYL ALCOHOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/48
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 1-BUTANOL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0111
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Vapor Pressure

15.51 mmHg (USCG, 1999), 7.0 [mmHg], 7.0 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 0.58, 15.51 mmHg, 6 mmHg
Record name N-BUTYL ALCOHOL
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Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name n-Butyl alcohol
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
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Mechanism of Action

Alcohols are widely used as industrial solvents and chemical intermediates but can cause serious damage to human health. Nevertheless, few studies have addressed the molecular mechanisms underlying the cytotoxicity of industrial alcohols, with the notable exception of ethanol. The goal of our current study is to elucidate the molecular mechanism of cytotoxicity caused by primary alcohols containing longer carbon chains than ethanol. /The study/ find that 1-butanol induces morphological changes in H9c2 cardiomyoblastoma including nuclear condensation and membrane blebbing, both of which are features of apoptotic response. Moreover, a decrease in the mitochondrial membrane potential, the cytosolic release of cytochrome c, and the activation of caspase 9 and 3 was observed, thus revealing the activation of the mitochondrial apoptotic pathway by 1-butanol. The addition of Y-27632, a specific inhibitor of Rho-associated kinase (ROCK), suppressed the membrane blebbing and mitochondrial apoptotic pathway. In comparison z-VAD-fmk, a pan-caspase inhibitor, did not inhibit membrane blebbing but did prevent cell death following exposure to 1-butanol. These results indicate that mitochondrial pathway of apoptosis and membrane blebbing are parallel phenomena that occur downstream of ROCK. This kinase thus plays an essential role in 1-butanol cytotoxicity and subsequent cell death in H9c2 cells., n-Butanol has been proposed as an alternative biofuel to ethanol, and several industrially used microbes, including Escherichia coli, have been engineered to produce it. Unfortunately, n-butanol is more toxic than ethanol to these organisms. To understand the basis for its toxicity, cell-wide studies were conducted at the transcript, protein, and metabolite levels to obtain a global view of the n-butanol stress response. Analysis of the data indicates that n-butanol stress has components common to other stress responses, including perturbation of respiratory functions (nuo and cyo operons), oxidative stress (sodA, sodC, and yqhD), heat shock and cell envelope stress (rpoE, clpB, htpG, cpxR, and cpxP), and metabolite transport and biosynthesis (malE and opp operon). Assays using fluorescent dyes indicated a large increase in reactive oxygen species during n-butanol stress, confirming observations from the microarray and proteomics measurements. Mutant strains with mutations in several genes whose products changed most dramatically during n-butanol stress were examined for increased sensitivity to n-butanol. Results from these analyses allowed identification of key genes that were recruited to alleviate oxidative stress, protein misfolding, and other causes of growth defects. Cellular engineering based on these cues may assist in developing a high-titer, n-butanol-producing host., The effects of n-butyl and t-butyl alcohol on the respiration of electrically stimulated and unstimulated slices of rat brain cortical tissue were studied. n-Butyl alcohol, at a concn of 9 mM, and t-butyl alcohol, at a concn of 41 mM, reduced the respiration of stimulated tissue by about 11.5%, and depressed respiration of unstimulated tissue. It is concluded that the alcohols ... act primarily by interfering with mechanisms closely related to the excitation cycle in conducting membranes.
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Product Name

1-Butanol

Color/Form

Colorless liquid

CAS RN

71-36-3, 35296-72-1
Record name N-BUTYL ALCOHOL
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Melting Point

-129 °F (USCG, 1999), -88.6 °C, -89.8 °C, -90 °C, -129 °F
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Synthesis routes and methods I

Procedure details

In all representation examples of JP 6 2108-832, the hydrogenation is carried out using hydrogen at atmospheric pressure. Cycloaliphatic carboxylic acids such as cyclohexanecarboxylic acid are predominantly converted into cyclohexanecarbaldehyde with 98-99% selectivity using undoped zirconium dioxide at 300-350° C. and atmospheric pressure (Examples 1-7). The aliphatic carboxylic acid pivalic acid yields pivalaldehyde with 100% selectivity (Example 8). However, aliphatic carboxylic acids or their esters having two alpha hydrogen atoms are converted into the corresponding alcohols or mixtures of alcohols and aldehydes in moderate yields and selectivities using chromium-doped zirconium dioxide at 320° C. and atmospheric pressure. For instance, n-heptanoic acid and methyl n-heptanoate produce n-heptanol in a yield of 62% or 33.9%, respectively (Examples 9 and 10), propionic acid (Example 14) and valeric acid (Example 16) produce n-propanol in a yield of 34.6% and only traces of n-pentanol (37.1% n-valeraldehyde yield). Buteric acid (Example 15) produces a mixture of n-butyraldehyde (15.8% yield) and n-butanol (30% yield).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
15.8%
Yield
30%

Synthesis routes and methods II

Procedure details

The compound 8 (oil) is prepared from the triazine 4a and from 1-(3-trifluoromethyl-phenyl)-piperazine according to the synthesis method 1 in n-butanol (yield: 76%).
Name
triazine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Yield
76%

Synthesis routes and methods III

Procedure details

The compound 7 (solid) is prepared from the triazine 1b and from 1-(3-trifluoromethyl-phenyl)-piperazine according to the synthesis method 1 in n-butanol (yield: 63%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Yield
63%

Synthesis routes and methods IV

Procedure details

The compound 3 (oil) is prepared from the triazine 4a and from the intermediate 6a according to the synthesis method 1 in n-butanol (yield: 19%).
Name
triazine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Yield
19%

Synthesis routes and methods V

Procedure details

The compound 30 (solid) is prepared from the triazine 1b and from the intermediate 8b according to the synthesis method 1 in n-butanol (yield: 77%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Yield
77%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Butanol
Reactant of Route 2
1-Butanol
Reactant of Route 3
1-Butanol
Reactant of Route 4
1-Butanol
Reactant of Route 5
1-Butanol
Reactant of Route 6
1-Butanol

Citations

For This Compound
247,000
Citations
M Uyttebroek, W Van Hecke, K Vanbroekhoven - Catalysis Today, 2015 - Elsevier
… density of 1-butanol (29.2 MJ L −1 ), compared to 19.6 MJ L −1 for ethanol. 1-Butanol has … The 1-butanol capacity in the world in 2010 was 3.6 million tons [1]. However, there was an …
Number of citations: 128 www.sciencedirect.com
S Atsumi, AF Cann, MR Connor, CR Shen… - Metabolic …, 2008 - Elsevier
… production, we deleted the host pathways that compete with the 1-butanol pathway for acetyl-CoA and NADH. Fig. 4 shows that deletion of ldhA, adhE, and frdBC from WT, complete …
Number of citations: 049 www.sciencedirect.com
A Nann, C Held, G Sadowski - Industrial & Engineering Chemistry …, 2013 - ACS Publications
… for ternary mixtures containing 1-butanol, water, and one of … extraction of 1-butanol from aqueous solutions, the 1-butanol … The binary interaction parameters for 1-butanol/IL pairs were …
Number of citations: 92 pubs.acs.org
CT Chen, JC Liao - FEMS microbiology letters, 2016 - academic.oup.com
… acetobutylicum strain produced 18.9 g L −1 butanol with a yield of 0.71 mol 1-butanol g −1 … (1-butanol titer: 11.8 g L −1 , yield: 0.43 mol 1-butanol mol −1 glucose), the 1-butanol titer and …
Number of citations: 92 academic.oup.com
CR Shen, EI Lan, Y Dekishima, A Baez… - Applied and …, 2011 - Am Soc Microbiol
… Various efforts have been made to transfer the clostridial 1-butanol pathway into other … of 1-butanol were attained. In this work, we constructed a modified clostridial 1-butanol pathway in …
Number of citations: 699 journals.asm.org
A Oudshoorn, LAM Van Der Wielen… - Industrial & …, 2009 - ACS Publications
The microbial production of 1-butanol occurs in aqueous fermentation broth, with up to ∼20 g/L of product. Efficient recovery of butanol from this dilute aqueous phase determines, to a …
Number of citations: 321 pubs.acs.org
EI Lan, JC Liao - Metabolic engineering, 2011 - Elsevier
… In this article, we successfully express all of the genes in the CoA-dependent 1-butanol pathway in Synechococcus elongatus 7942 and achieved 1-butanol production from CO 2 and …
Number of citations: 450 www.sciencedirect.com
CH Tsou, QF An, SC Lo, M De Guzman… - Journal of Membrane …, 2015 - Elsevier
… 1-butanol is obtained from the fermentation of biomass (the main raw material); however, … 1-butanol; (2) dehydration of the purified solution to concentrate it further to 99.5 wt% 1-butanol. …
Number of citations: 305 www.sciencedirect.com
CR Shen, JC Liao - Metabolic engineering, 2008 - Elsevier
… produces 1-butanol … to 1-butanol via the chemistry involved in the synthesis of the unnatural amino acid norvaline. We systematically improved the synthesis of 1-propanol and 1-butanol …
Number of citations: 466 www.sciencedirect.com
S Nawab, N Wang, X Ma… - Microbial cell …, 2020 - microbialcellfactories.biomedcentral …
… This paper also elucidates the current challenges faced in 1-butanol production, as well as the possible solutions that can help to improve the production of 1-butanol, and specific areas …

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